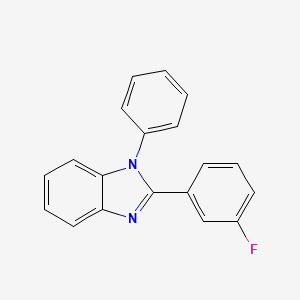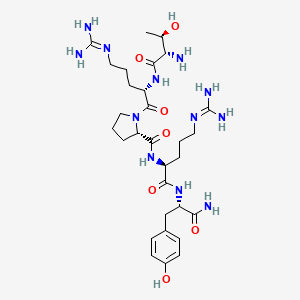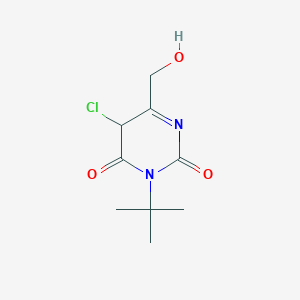
2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- is a chemical compound with a complex structure that includes a pyrimidinedione core, a chloro substituent, a tert-butyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the chlorination of a pyrimidinedione derivative, followed by the introduction of the tert-butyl group and the hydroxymethyl group through specific reaction conditions. Common reagents used in these steps include chlorinating agents, tert-butylating agents, and hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinedione derivatives with different substituents, such as:
- 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-
- 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(methyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione,5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H13ClN2O3 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-6-(hydroxymethyl)-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN2O3/c1-9(2,3)12-7(14)6(10)5(4-13)11-8(12)15/h6,13H,4H2,1-3H3 |
InChI Key |
ZDEJCQKLMZRBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C(C(=NC1=O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



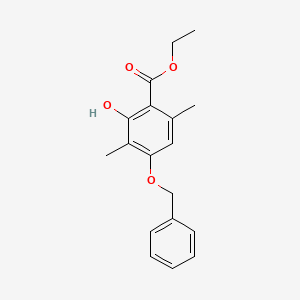

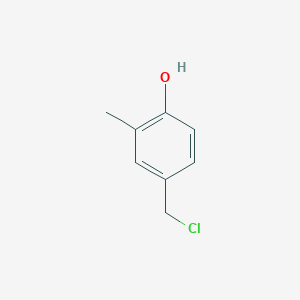
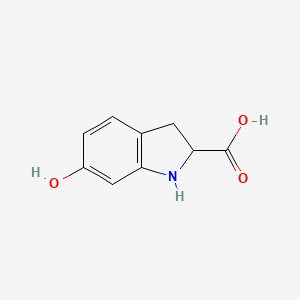
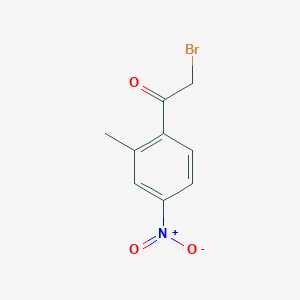
![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)
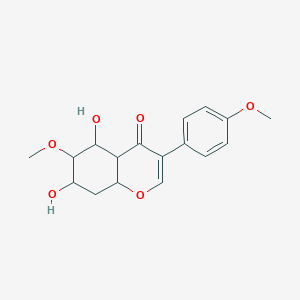
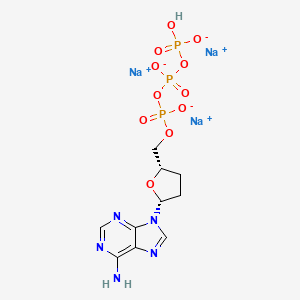
![2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12332172.png)
![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
